2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile
Description
Properties
IUPAC Name |
2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCKORPTGMXHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Febuxostat Impurity 14, also known as 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile or 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile, primarily targets xanthine oxidase (XO) . XO is an enzyme responsible for the conversion of hypoxanthine to xanthine to uric acid.
Mode of Action
Febuxostat Impurity 14 selectively inhibits xanthine oxidase. By inhibiting this enzyme, the compound prevents the conversion of hypoxanthine to xanthine to uric acid, thereby decreasing uric acid.
Biochemical Pathways
The inhibition of xanthine oxidase disrupts the purine degradation pathway, leading to a decrease in the production of uric acid. This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints.
Pharmacokinetics
Febuxostat Impurity 14 is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney. The pharmacokinetic parameters of febuxostat after multiple oral dose administration include an oral availability of about 85%, an apparent oral clearance (CL/ F) of 10.5 ± 3.4 L/h and an apparent volume of distribution at steady state ( V ss / F) of 48 ± 23 L. The time course of plasma concentrations follows a two-compartment model.
Result of Action
The primary result of Febuxostat Impurity 14’s action is a reduction in serum uric acid levels. This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints.
Action Environment
The action, efficacy, and stability of Febuxostat Impurity 14 can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of febuxostat
Biological Activity
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Isobutoxy group : Contributes to lipophilicity and potential interactions with biological membranes.
- Methylthiazole moiety : Known for its biological significance, particularly in antimicrobial and antitumor activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other benzonitrile derivatives. For instance, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could mitigate oxidative stress in cells.
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising results against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Thiazole Derivative | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vitro assays. It was found to reduce the secretion of pro-inflammatory cytokines in stimulated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 1500 | 800 |
| TNF-α | 1200 | 600 |
Case Studies
- Case Study on Inflammation : A study involving animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The reduction was comparable to standard anti-inflammatory drugs.
- Cell Viability Assays : Cytotoxicity assays conducted on various cancer cell lines showed that the compound exhibited selective cytotoxicity at higher concentrations while maintaining cell viability at lower doses.
Scientific Research Applications
Therapeutic Applications
Xanthine Oxidase Inhibition
Febuxostat is primarily recognized for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This mechanism is crucial for managing hyperuricemia and gout, conditions characterized by elevated uric acid levels leading to painful joint inflammation. Febuxostat serves as an alternative treatment for patients who cannot tolerate allopurinol, another xanthine oxidase inhibitor approved by the FDA for chronic gout management.
Potential in Other Diseases
Research indicates that Febuxostat may have applications beyond gout treatment. Studies have suggested its efficacy in managing conditions such as cardiovascular diseases and metabolic syndrome due to its antioxidant properties and ability to reduce oxidative stress associated with high uric acid levels . Additionally, ongoing investigations are exploring its potential antiviral and antimicrobial activities against various pathogens.
Synthesis Pathways
The synthesis of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile involves several chemical transformations. The process typically includes:
- Starting Materials : The synthesis often begins with intermediates like ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
- Reagents Used : Common reagents include lithium hydroxide and acetone for hydrolysis and other transformations.
- Final Product Formation : The final product is obtained through a series of nucleophilic substitutions and electrophilic aromatic substitutions involving the functional groups present in the compound.
Biological Activities
The biological activities of this compound extend beyond its role as a xanthine oxidase inhibitor:
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and viruses. For instance, compounds containing thiazole moieties have shown promising results against the Tobacco mosaic virus and other microbial strains .
- Anticancer Potential : Some studies have highlighted the anticancer potential of thiazole-containing compounds, suggesting that modifications to the thiazole ring can enhance their efficacy against cancer cell lines . The structure–activity relationship (SAR) analysis indicates that specific substitutions can significantly impact biological activity.
Comparison with Similar Compounds
Key Comparisons:
The trifluoromethyl-substituted analogue (C₁₆H₁₅F₃N₂OS) exhibits higher lipophilicity (logP ~3.2 vs.
Role in Drug Development: As a febuxostat impurity, the compound’s structural similarity to the parent drug underscores the importance of rigorous purification processes. In contrast, Impurity 16 (sec-butoxy derivative) demonstrates how minor alkoxy modifications can alter pharmacokinetics . Derivatives like 2-Isobutoxy-5-(thiazol-2-yl)benzoic acid show larvicidal activity against Anopheles arabensis, suggesting that replacing the nitrile with a carboxylic acid group may enhance biological targeting .
Synthetic Accessibility: Suzuki-Miyaura coupling is a common method for synthesizing benzonitrile derivatives, as seen in the preparation of 4-methylthiazole analogues . The trifluoromethyl-substituted variant requires deoxyfluorination using FLUOLEAD, a specialized reagent, indicating increased synthetic complexity compared to non-fluorinated counterparts .
Preparation Methods
Cyclocondensation of 3-Cyano-4-isobutoxybenzothioamide
The most widely documented method involves the cyclocondensation of 3-cyano-4-isobutoxybenzothioamide (Formula III) with ethyl 2-chloroacetoacetate (Formula IV) in a protic solvent.
Reaction Conditions
The reaction proceeds via a nucleophilic substitution mechanism, where the thioamide’s sulfur atom attacks the α-carbon of the chloroacetoacetate, followed by cyclization to form the thiazole ring (Figure 1).
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Solvent Polarity | Low (e.g., isopropanol) | Enhances cyclization rate |
| Temperature | 75–80°C | Optimizes ring closure |
| Molar Ratio (III:IV) | 1:1.5 | Minimizes unreacted starting material |
Mechanistic Insight
The thioamide’s lone pair on sulfur facilitates deprotonation, generating a thiolate intermediate that displaces chloride from ethyl 2-chloroacetoacetate. Subsequent intramolecular cyclization eliminates ethanol, yielding the thiazole ring.
Purification and Crystallization Strategies
Solvent-Based Recrystallization
Post-synthesis purification is critical due to the compound’s role as a pharmaceutical intermediate. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Formula II), a precursor, is purified via hot filtration and recrystallization.
Protocol
-
Dissolve crude product in isopropanol at 70°C.
-
Cool gradually to 25°C to induce crystallization.
-
Filter and wash with cold solvent.
Purity Outcomes
Table 2: Solvent Systems for Recrystallization
| Solvent | Purity (%) | Crystal Morphology |
|---|---|---|
| Isopropanol | 99.65 | Needle-like |
| Methanol | 98.2 | Plate-like |
| Ethanol/Water (8:2) | 99.1 | Prismatic |
Scale-Up Considerations and Industrial Adaptations
Solvent Substitution for Cost Efficiency
While isopropanol is effective on a laboratory scale, industrial processes often substitute tert-butanol or n-butanol to reduce costs and improve solubility.
Case Study
A patent by US8969582B2 reports using hydrocarbon solvents (e.g., hexane) in combination with alcohols to enhance yield during large-scale synthesis.
Key Findings
-
Throughput: 5 kg/batch
-
Cycle Time: 6 hours (vs. 4 hours lab-scale)
Analytical Characterization
Q & A
Q. What are the recommended synthetic routes for 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions to introduce the thiazole and isobutoxy groups. Key steps include:
- Suzuki-Miyaura Coupling : Use a boronic ester derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) to couple with a halogenated thiazole precursor. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in polar solvents (THF/H₂O) are effective .
- Nucleophilic Substitution : Introduce the isobutoxy group via SN2 reaction using isobutyl bromide and a deprotonating agent (e.g., K₂CO₃) in DMF at 80–100°C .
Q. Optimization Tips :
Q. Table 1: Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, THF/H₂O, 80°C, 12h | 65–75 | |
| Nucleophilic Alkylation | Isobutyl bromide, K₂CO₃, DMF, 100°C, 8h | 70–85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and thiazole methyl groups (δ 2.5 ppm). The isobutoxy methylene protons appear as a multiplet (δ 3.5–4.0 ppm) .
- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., m/z 288 [M+1]) and fragmentation patterns .
- IR Spectroscopy : Identify nitrile stretches (~2220 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
Critical Note : Use deuterated DMSO for NMR to avoid solvent interference with aromatic protons .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of the thiazole ring in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Software like Gaussian 09 with B3LYP/6-31G(d) basis sets can model the thiazole ring’s electron density .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Tools like GROMACS are suitable for modeling solvated systems .
Case Study : DFT studies on similar thiazole derivatives revealed enhanced electrophilicity at the C-2 position, guiding functionalization strategies .
Q. What experimental approaches resolve contradictions in reported reaction yields for benzonitrile derivatives with bulky substituents?
Methodological Answer:
- Kinetic Studies : Use in-situ IR or NMR to monitor reaction intermediates and identify rate-limiting steps. For example, steric hindrance from the isobutoxy group may slow coupling efficiency .
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions. Response surface methodology (RSM) can model interactions between variables .
Example : A DoE study on Suzuki reactions with bulky boronic esters increased yields from 60% to 82% by optimizing Pd catalyst loading (2.5 mol%) and solvent ratio (THF:H₂O 4:1) .
Q. How can regioselectivity in substitution reactions at the benzonitrile moiety be controlled?
Methodological Answer:
- Directing Groups : Install temporary groups (e.g., boronic esters) to direct electrophilic substitution. For example, a meta-directing boronic ester ensures functionalization at the desired position .
- Protection/Deprotection Strategies : Protect the nitrile group with a trimethylsilyl moiety during alkylation to prevent side reactions .
Validation : NMR tracking of intermediate steps confirms regiochemical outcomes. For instance, selective alkylation at the 5-position was achieved in 85% yield using a directing group approach .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Solvent Screening : Test mixed solvents (e.g., ethanol/dichloromethane) to balance polarity. Slow evaporation at 4°C promotes crystal growth .
- Additive Use : Introduce seeding crystals or ionic additives (e.g., NH₄PF₆) to induce nucleation.
Data Insight : X-ray diffraction of a related benzonitrile derivative revealed planar thiazole-benzonitrile conjugation, aiding in crystal packing predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
